molecular formula C6H15ClN2O2S B13570786 (3R)-1-methanesulfonylpiperidin-3-aminehydrochloride

(3R)-1-methanesulfonylpiperidin-3-aminehydrochloride

Cat. No.: B13570786
M. Wt: 214.71 g/mol
InChI Key: MJAGCBBGJUYWPB-FYZOBXCZSA-N
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Description

(3R)-1-methanesulfonylpiperidin-3-aminehydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methanesulfonyl group attached to the piperidine ring, which is further modified by the addition of an amine group and hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-methanesulfonylpiperidin-3-aminehydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonylation reactions, where methanesulfonyl chloride is reacted with the piperidine derivative under basic conditions.

    Addition of the Amine Group: The amine group is introduced through amination reactions, where an appropriate amine source is reacted with the sulfonylated piperidine.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-methanesulfonylpiperidin-3-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-1-methanesulfonylpiperidin-3-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3R)-1-methanesulfonylpiperidin-3-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-acetyl-3-methylpiperidine: Another piperidine derivative with different functional groups.

    (3R)-1-benzylpiperidin-3-amine: Similar structure but with a benzyl group instead of a methanesulfonyl group.

Uniqueness

(3R)-1-methanesulfonylpiperidin-3-aminehydrochloride is unique due to the presence of the methanesulfonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other piperidine derivatives and allows for unique applications in various fields.

Properties

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

(3R)-1-methylsulfonylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H/t6-;/m1./s1

InChI Key

MJAGCBBGJUYWPB-FYZOBXCZSA-N

Isomeric SMILES

CS(=O)(=O)N1CCC[C@H](C1)N.Cl

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)N.Cl

Origin of Product

United States

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